Perfluoro-t-butyl trifluoroacetate

Vue d'ensemble

Description

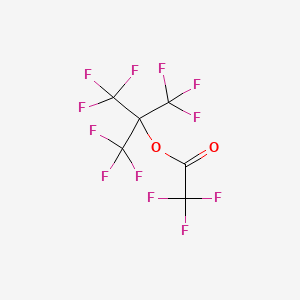

Perfluoro-t-butyl trifluoroacetate is an organofluorine compound with the chemical formula C6F12O2. It is characterized by the presence of a perfluorinated t-butyl group and a trifluoroacetate moiety. This compound is notable for its high thermal and chemical stability, which is attributed to the strong carbon-fluorine bonds present in its structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Perfluoro-t-butyl trifluoroacetate can be synthesized through the reaction of perfluoro-t-butanol with trifluoroacetic anhydride. The reaction typically proceeds under mild conditions, often at room temperature, and does not require the use of a catalyst. The general reaction scheme is as follows:

(CF3)3COH+(CF3CO)2O→(CF3)3COCOCF3+CF3COOH

Industrial Production Methods

Industrial production of this compound involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. This method is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Perfluoro-t-butyl trifluoroacetate primarily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoroacetate group. It can also participate in esterification and hydrolysis reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles such as amines and alcohols can react with this compound under mild conditions, typically at room temperature.

Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.

Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form perfluoro-t-butanol and trifluoroacetic acid.

Major Products Formed

Nucleophilic Substitution: Products include substituted perfluoro-t-butyl derivatives.

Esterification: Products are esters of this compound.

Hydrolysis: Products are perfluoro-t-butanol and trifluoroacetic acid.

Applications De Recherche Scientifique

Applications in Organic Chemistry

1. Solvent and Reagent:

Perfluoro-t-butyl trifluoroacetate serves as a solvent in organic reactions due to its ability to dissolve a wide range of organic compounds without participating in the reactions. Its non-polar nature makes it particularly useful for reactions involving hydrophobic substrates.

2. Protecting Group in Synthesis:

In peptide synthesis, this compound can act as a protecting group for amino acids. The stability of the fluorinated group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .

Applications in Materials Science

1. Polymer Development:

Research has demonstrated that polymers incorporating perfluoro-t-butyl groups exhibit enhanced properties such as increased hydrophobicity and thermal stability. These polymers can be engineered to create advanced materials for coatings and adhesives that require high resistance to solvents and chemicals .

2. Nanoparticle Formation:

this compound is utilized in the formulation of nanoparticles for drug delivery systems. Its ability to stabilize emulsions allows for the creation of nanoparticles that can encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .

Biomedical Applications

1. Imaging Contrast Agents:

One of the notable applications of this compound is in magnetic resonance imaging (MRI). The compound's fluorinated moieties serve as effective contrast agents, enhancing the visibility of tissues during imaging procedures. Studies have shown that nanoparticles based on perfluoro-t-butyl can provide clear imaging with minimal toxicity to biological systems .

2. Drug Delivery Systems:

The unique properties of this compound facilitate its use in theranostic applications, where it can be employed for both therapeutic and diagnostic purposes. Its biocompatibility and ability to form stable micelles make it an ideal candidate for targeted drug delivery systems that can also be monitored using imaging techniques .

Case Studies

Mécanisme D'action

The mechanism of action of perfluoro-t-butyl trifluoroacetate involves its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing trifluoroacetate group makes the carbonyl carbon highly susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce perfluorinated groups into target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trifluoroacetic acid: A related compound with similar reactivity but lacking the perfluorinated t-butyl group.

Perfluoro-tert-butanol: Shares the perfluorinated t-butyl group but does not contain the trifluoroacetate moiety.

Perfluorooctanoic acid: Another perfluorinated compound with different functional groups and applications.

Uniqueness

Perfluoro-t-butyl trifluoroacetate is unique due to its combination of a perfluorinated t-butyl group and a trifluoroacetate moiety. This dual functionality imparts both high stability and reactivity, making it a valuable reagent in various chemical and industrial processes.

Activité Biologique

Perfluoro-t-butyl trifluoroacetate (PFTBTA) is a perfluorinated compound known for its unique biochemical properties and applications in various fields, including medicinal chemistry and biochemistry. It is characterized by its strong gas-dissolving properties and stability in biological environments, making it an essential compound for enhancing oxygen delivery to tissues and protecting amine groups during peptide synthesis.

PFTBTA operates primarily through its interactions with biomolecules, influencing various biochemical pathways. Its mechanism includes:

- Enhanced Oxygen Delivery : PFTBTA is part of formulations like Oxycyte, which are designed to improve oxygen transport to damaged tissues, particularly in hypoxic conditions.

- Stabilization of Amine Groups : The compound forms stable carbamate linkages with amines, crucial for selective protection during peptide synthesis. This property allows for the deprotection of amine groups without affecting other functional groups.

Cellular Effects

The biological activity of PFTBTA extends to cellular processes:

- Gene Expression Regulation : It can modulate gene expression by interacting with transcription factors, potentially leading to changes in cellular metabolism and signaling pathways.

- Endocrine Disruption : Studies indicate that PFTBTA may disrupt endocrine functions due to its persistence in biological systems, leading to oxidative stress and potential bioaccumulation.

Dosage Effects

Research highlights that the effects of PFTBTA are dose-dependent:

- Low Doses : Minimal impact on cellular function is observed.

- High Doses : Elevated doses can induce oxidative stress, inflammation, and endocrine disruption in animal models. Toxicological studies have shown that prolonged exposure can lead to significant adverse effects.

Metabolic Pathways

PFTBTA participates in various metabolic pathways:

- Interaction with Cytochrome P450 : The compound affects the metabolism of xenobiotics by interacting with cytochrome P450 enzymes, altering metabolic flux and metabolite levels.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Oxygen Delivery | Enhances oxygen transport to tissues | |

| Amine Protection | Forms stable carbamate linkages during synthesis | |

| Gene Expression Modulation | Alters gene expression via transcription factor interaction | |

| Endocrine Disruption | Causes oxidative stress and potential bioaccumulation | |

| Metabolic Interaction | Modulates activity of cytochrome P450 enzymes |

Case Study: Impact on Cellular Function

In a study examining the effects of PFTBTA on cellular metabolism, researchers observed significant alterations in gene expression profiles following exposure to varying concentrations. High concentrations led to increased markers of oxidative stress and inflammation in cultured cells, indicating a potential risk for long-term exposure effects.

Temporal Effects in Laboratory Settings

PFTBTA's stability means that its effects can persist over time. Laboratory studies have demonstrated that even after removal from the environment, changes in gene expression and cellular metabolism can continue for extended periods. This characteristic raises concerns about cumulative exposure effects in biological systems.

Propriétés

IUPAC Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O2/c7-2(8,9)1(19)20-3(4(10,11)12,5(13,14)15)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSOHPXIFIETIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614100 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24165-10-4 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.